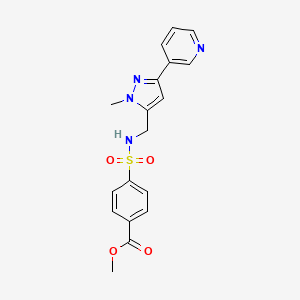

![molecular formula C15H11N3O4S2 B2684229 N-([2,3'-联呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 2034342-76-0](/img/structure/B2684229.png)

N-([2,3'-联呋喃]-5-基甲基)苯并[c][1,2,5]噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

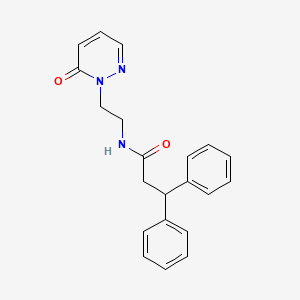

“N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been widely studied. For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer-acceptor-π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis

Thiadiazole derivatives have been shown to undergo various chemical reactions. For example, a study revealed that the radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For instance, a new electrochromic copolymer based on 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene was found to have a low band gap of 1.32 eV .科学研究应用

合成和潜在的抗病毒活性

Chen 等人 (2010) 的一项研究合成了从 4-氯苯甲酸开始的一系列 N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物。这些化合物表现出一定程度的抗烟草花叶病毒活性,突出了它们潜在的抗病毒应用 (Chen 等人,2010)。

抗菌和抗真菌作用

Sych 等人 (2019) 的研究扩展了磺酰基取代含氮杂环体系衍生物的范围,合成了对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性的化合物,以及对白色念珠菌的抗真菌活性。这表明它们作为抗菌剂和抗真菌剂的潜力 (Sych 等人,2019)。

抗癌评估

Mert 等人 (2014) 设计并合成了吡唑-磺酰胺衍生物,然后测试了它们对 HeLa 和 C6 细胞系的体外抗增殖活性。其中一些化合物表现出有希望的广谱抗肿瘤活性,表明它们在癌症治疗中的潜在用途 (Mert 等人,2014)。

碳酸酐酶抑制

Supuran 等人 (1998) 报道了苯佐拉酰胺类衍生物的合成,这些衍生物对三种碳酸酐酶同工酶 (CA I、II 和 IV) 表现出非常强的抑制作用。这项研究强调了此类化合物在开发针对碳酸酐酶的治疗方法中的潜力 (Supuran 等人,1998)。

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various biological targets

Mode of Action

It is known that thiadiazole-based compounds can interact strongly with biological targets due to their mesoionic character . This interaction can lead to various biochemical changes within the organism. More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it determines the drug’s bioavailability and therapeutic efficacy

Result of Action

Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities , suggesting that this compound may have diverse molecular and cellular effects

属性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S2/c19-24(20,14-3-1-2-12-15(14)18-23-17-12)16-8-11-4-5-13(22-11)10-6-7-21-9-10/h1-7,9,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEVKKWOPAUCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

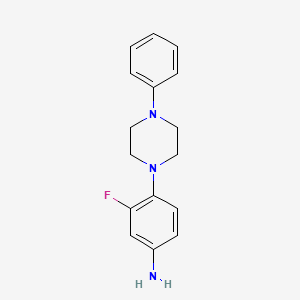

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

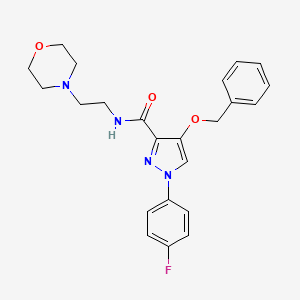

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)

![4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2684158.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)

![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)